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molecular formula C9H7NO3S B1520867 Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate CAS No. 72752-81-9

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Cat. No. B1520867
M. Wt: 209.22 g/mol
InChI Key: FMCZQIFKXIGAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153813B2

Procedure details

Methyl 2-thioxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate (Example 92A, 470 mg, 2.25 mmol) and potassium hydroxide (1.26 g, 22.5 mmol) were combined in a 11.6 mL mixture of tetrahydrofuran, methanol, and water (10:1:1) and stirred at 45° C. for three hours. The reaction mixture was diluted with ethyl acetate, washed with a 1 N aqueous solution of hydrochloric acid, dried over sodium sulfate, and concentrated under reduced pressure to afford the title compound. MS (ESI−) m/z 193.8 (M−H)−.
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[S:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([C:11]([O:13]C)=[O:12])=[CH:10][C:4]=2[O:3]1.[OH-].[K+].O1CCCC1.CO>C(OCC)(=O)C.O>[S:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:4]=2[O:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
470 mg
Type
reactant
Smiles
S=C1OC2=C(N1)C=CC(=C2)C(=O)OC
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
mixture
Quantity
11.6 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred at 45° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 1 N aqueous solution of hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S=C1OC2=C(N1)C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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